molecular formula C9H9BN2O2 B8005352 [4-(1H-Pyrazol-4-yl)phenyl]boronic acid

[4-(1H-Pyrazol-4-yl)phenyl]boronic acid

Cat. No.: B8005352
M. Wt: 187.99 g/mol
InChI Key: SWPQSXAZOVFTJE-UHFFFAOYSA-N
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Description

[4-(1H-Pyrazol-4-yl)phenyl]boronic acid: is an organic compound with the molecular formula C9H9BN2O2 It is a boronic acid derivative that features a pyrazole ring attached to a phenyl ring, which is further bonded to a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Attachment to the Phenyl Ring: The pyrazole ring is then attached to a phenyl ring through a coupling reaction.

    Introduction of the Boronic Acid Group:

Industrial Production Methods:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(1H-Pyrazol-4-yl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenols

    Reduction: Boronate esters

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry:

    Catalysis: [4-(1H-Pyrazol-4-yl)phenyl]boronic acid is used as a ligand in catalytic reactions, particularly in cross-coupling reactions.

    Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential use in drug development, particularly as a precursor for biologically active molecules.

    Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

Industry:

Mechanism of Action

The mechanism of action of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

[4-(1H-pyrazol-4-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BN2O2/c13-10(14)9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6,13-14H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPQSXAZOVFTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CNN=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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